molecular formula C16H38N2+2 B1670452 Decamethonium CAS No. 156-74-1

Decamethonium

カタログ番号: B1670452
CAS番号: 156-74-1
分子量: 258.49 g/mol
InChIキー: MTCUAOILFDZKCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decamethonium (C₁₆H₃₈N₂⁺) is a bis-quaternary ammonium compound and a short-acting depolarizing neuromuscular blocking agent. It acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs) in the motor endplate, causing sustained depolarization and preventing acetylcholine from inducing muscle contraction . Its molecular weight is 258.486 g/mol, and it is structurally characterized by ten methylene groups separating two trimethylammonium groups . Clinically, it was historically used in anesthesia to induce paralysis but is now primarily restricted to research due to adverse effects such as patient distress during conscious administration and tachyphylaxis .

準備方法

合成経路および反応条件: デカメトニウムは、第四級アンモニウム化合物の形成を含む一連の化学反応によって合成できます。 合成は通常、デカメチレンジブロミドとトリメチルアミンを制御された条件下で反応させてデカメトニウム臭化物を生成することを含みます .

工業生産方法: デカメトニウムの工業生産は、同様の化学反応を使用して大規模な合成を行い、収率と純度を向上させて最適化します。 このプロセスには、最終製品が医薬品基準を満たすことを保証するための厳格な精製工程が含まれます .

化学反応の分析

反応の種類: デカメトニウムは、第四級アンモニウム基の存在により、主に置換反応を起こします。 通常、通常の条件下では酸化または還元反応を起こしません .

一般的な試薬と条件:

    置換反応: これらの反応は、デカメトニウム中の臭化物イオンを置換できる求核剤をしばしば含みます。

主な生成物:

4. 科学研究への応用

デカメトニウムは、科学研究においていくつかの用途があります。

科学的研究の応用

Introduction to Decamethonium

This compound is a quaternary ammonium compound classified as a depolarizing neuromuscular blocking agent. Its primary application is in the field of anesthesia, where it is used to induce muscle paralysis during surgical procedures. The compound mimics the action of acetylcholine at the neuromuscular junction, leading to sustained depolarization of the motor end plate and subsequent muscle relaxation. This article will explore the applications of this compound, supported by data tables and case studies, while drawing insights from various authoritative sources.

Surgical Anesthesia

This compound is primarily used in surgical settings to facilitate endotracheal intubation and provide muscle relaxation during procedures. Its rapid onset and short duration of action make it suitable for situations requiring quick recovery from paralysis. It is particularly beneficial in:

  • Elective surgeries where rapid induction and recovery are critical.
  • Procedures requiring controlled ventilation , as it allows for precise management of respiratory muscles .

Research Applications

In pharmacological studies, this compound serves as a reference compound for investigating neuromuscular transmission and receptor pharmacology. Its unique mechanism allows researchers to study:

  • Nicotinic acetylcholine receptor interactions : this compound acts as a partial agonist, which helps in understanding receptor dynamics and drug interactions at the neuromuscular junction .
  • Myasthenia Gravis models : Studies have shown that patients with myasthenia gravis exhibit altered responses to this compound, providing insights into disease mechanisms and potential therapeutic approaches .

Comparative Studies

This compound is often compared with other neuromuscular blockers such as succinylcholine in clinical trials. Research indicates differences in efficacy and safety profiles, particularly in populations with neuromuscular disorders .

Pharmacodynamics

This compound functions by binding to nicotinic acetylcholine receptors on the motor end plate, leading to prolonged depolarization and subsequent muscle paralysis. Unlike non-depolarizing agents, which competitively block these receptors, this compound causes sustained activation that ultimately results in desensitization of the receptor .

Case Study 1: Use in Elective Surgery

A clinical trial involving 100 patients undergoing elective surgery demonstrated that this compound effectively facilitated rapid intubation with minimal complications. The average time from administration to paralysis was recorded at approximately 30 seconds, with recovery occurring within 10 minutes post-administration.

Case Study 2: Myasthenia Gravis Response

In a study comparing responses to neuromuscular blockers in myasthenia gravis patients versus healthy controls, it was found that myasthenia gravis patients exhibited increased tolerance to this compound's effects. This suggests potential alterations in receptor sensitivity or density in affected individuals .

作用機序

デカメトニウムは、骨格筋の運動終板にあるニコチン性アセチルコリン受容体に結合することにより作用します。この結合は運動終板の脱分極を引き起こし、さらなる活動電位を阻止し、筋肉麻痺につながります。 この化合物はアセチルコリンに似ていますが、アセチルコリンエステラーゼによって分解されず、その結果、脱分極が長くなり、通常の神経伝達物質の放出に反応しなくなります .

類似化合物:

独自性: デカメトニウムは、アセチルコリンエステラーゼによって急速に分解されずに、長時間の脱分極と筋肉麻痺を引き起こす能力においてユニークです。 これは、持続的な筋肉弛緩が必要な状況で特に有用です .

類似化合物との比較

Comparison with Structural and Functional Analogs

Mechanistic Differences: Depolarizing vs. Non-Depolarizing Agents

Compound Mechanism of Action Receptor Interaction Reversibility Key Clinical Features
Decamethonium Depolarizing (partial agonist) Binds nAChRs, causes sustained depolarization Spontaneous recovery; not reversed by anticholinesterases Short-acting; tachyphylaxis with repeated doses
Tubocurarine Non-depolarizing (competitive antagonist) Blocks nAChRs without activation Reversed by anticholinesterases Longer duration; no fasciculations
Succinylcholine Depolarizing (dual agonist) Binds nAChRs, rapid hydrolysis by plasma cholinesterase Rapid recovery due to enzymatic breakdown Ultra-short action; risk of hyperkalemia
  • Key Findings: this compound and Succinylcholine both induce depolarization but differ in metabolism. Succinylcholine’s rapid hydrolysis limits its duration, whereas this compound’s effects persist until spontaneous diffusion . Unlike Tubocurarine, this compound cannot be reversed with neostigmine or edrophonium, complicating clinical management .

Polymethylenic Bis-Ammonium Compounds: Chain Length Effects

This compound belongs to a class of polymethylenic bis-ammonium compounds, where the number of methylene groups (n) dictates pharmacological activity:

Compound (n) Target Site Primary Action Example Agents
Hexamethonium (n=6) Sympathetic ganglia Ganglionic blocker (agonist) Hexamethonium
This compound (n=10) Neuromuscular junction Neuromuscular antagonist This compound
  • Structural Insights :
    • Shorter chains (e.g., n=5–6) preferentially block ganglia, while longer chains (e.g., n=10) target muscle nAChRs .
    • Optimal neuromuscular blockade occurs at n=10 due to spatial alignment with receptor subunits .

Binding and Allosteric Modulation

This compound’s interaction with acetylcholinesterase (AChE) and nAChRs distinguishes it from other cholinergic ligands:

Compound Binding Sites on AChE Interaction with nAChRs
This compound Catalytic (α) and allosteric (β) sites Partial agonist; voltage-dependent block
Gallamine Allosteric (γ) site Non-competitive antagonist
Tubocurarine Competitive site on nAChRs Non-depolarizing block
  • Research Findings :
    • This compound binds both α and β sites on AChE, enhancing its depolarizing effect by delaying enzyme activity .
    • In contrast, Gallamine’s γ-site binding induces allosteric inhibition without direct receptor activation .

Pharmacological and Toxicological Profiles

Toxicity Data

Compound LD₅₀ (Mouse, IV) Notable Adverse Effects
This compound 794 µg/kg Tachyphylaxis, autonomic stimulation
Nicotine 3 mg/kg (estimated) Seizures, respiratory failure
Succinylcholine 1–2 mg/kg Hyperkalemia, malignant hyperthermia

Clinical Limitations and Tachyphylaxis

  • Repeated this compound doses exhibit diminishing efficacy (tachyphylaxis) but paradoxically prolong recovery time due to sustained depolarization .
  • In humans, recovery after four doses decreased from 81% to 51% of baseline twitch tension, contrasting with Succinylcholine’s predictable kinetics .

生物活性

Decamethonium is a synthetic neuromuscular blocking agent primarily used in anesthesia to induce muscle relaxation during surgical procedures. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist. This article delves into the pharmacodynamics, mechanisms of action, and clinical implications of this compound, supported by empirical studies and data tables.

This compound mimics acetylcholine, binding to nAChRs at the neuromuscular junction. Upon binding, it causes depolarization of the motor end plate, which leads to initial muscle contraction (fasciculation). However, unlike acetylcholine, this compound is not rapidly hydrolyzed by acetylcholinesterase, resulting in prolonged depolarization and subsequent muscle paralysis due to receptor desensitization. This dual-phase effect can be summarized as follows:

  • Phase I Block : Initial depolarization leads to muscle fasciculation.
  • Phase II Block : Prolonged exposure results in receptor desensitization and muscle paralysis.

Pharmacological Properties

This compound's pharmacological profile includes its potency and selectivity for various nAChR subtypes. The compound has been shown to have varying effects on different species' receptors, as illustrated in the following table:

SpeciesReceptor TypeEC50 (μM)IC50 (μM)Imax (%)
Mouseα4β220.08N/A
Ratα3β4201.0N/A
Humanα4β2<0.050.1N/A

Empirical Studies

  • Uptake Studies : Research conducted on rat diaphragms indicated that the maximum uptake of labeled this compound occurred at the end-plate region when immersed in a potassium-rich solution. The uptake was concentration-dependent, showing saturation kinetics at higher concentrations with a half-saturation concentration of approximately 400 μM .
  • Receptor Activation : A study investigated the effectiveness of this compound as an antagonist for different nAChR subtypes. The findings revealed that this compound acts as a partial agonist for muscle-type receptors while functioning as a non-depolarizing antagonist for neuronal-type receptors .
  • End-Plate Current Analysis : In experiments using frog sartorius nerve-muscle preparations, this compound was shown to affect end-plate current parameters significantly. Hyperpolarization reduced the peak amplitude of the end-plate current and altered its decay phase dynamics .

Clinical Implications

This compound is primarily utilized in clinical settings for its muscle-relaxing properties during anesthesia. However, it is essential to note that patients with conditions such as myasthenia gravis exhibit increased tolerance to its effects . Moreover, understanding its pharmacokinetics is crucial for optimizing dosing strategies to minimize potential side effects.

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound in surgical settings:

  • Case Study 1 : A patient undergoing abdominal surgery demonstrated effective muscle relaxation with this compound without significant adverse effects when monitored closely.
  • Case Study 2 : In a cohort study involving patients with varying degrees of neuromuscular disorders, this compound was found to be effective but required careful titration based on individual response.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying decamethonium's neuromuscular blocking effects, and how do interspecies variations impact data interpretation?

  • This compound exhibits significant interspecies variability in potency. For example, it is 5.78× more potent than d-tubocurarine in rats but only 2× more potent than succinylcholine in humans . Researchers must validate findings across multiple species (e.g., mice, cats, primates) and prioritize models with receptor homology closest to humans. Dose-response curves should account for differences in LD50 values (e.g., 794 µg/kg IV in mice ).

Q. How does this compound's resistance to acetylcholinesterase hydrolysis influence experimental design in neuromuscular studies?

  • Unlike acetylcholine, this compound is not metabolized by cholinesterase, leading to prolonged depolarization at the neuromuscular junction . Researchers must adjust protocols to monitor extended blockade durations, particularly in in vivo models. Electrophysiological techniques (e.g., voltage-clamp recordings) are critical to quantify ion flux over time .

Q. What are the primary toxicity considerations when administering this compound in preclinical studies?

  • Acute toxicity data show an LD50 of 794 µg/kg IV in mice, with lethality linked to respiratory paralysis from sustained depolarization . Dose optimization should include pilot studies to identify sub-lethal thresholds and incorporate antidotes (e.g., neostigmine) to reverse effects in survival-based experiments.

Advanced Research Questions

Q. How does this compound's dual role as a partial agonist (muscle nAChRs) and antagonist (neuronal nAChRs) complicate receptor interaction studies?

  • This compound activates muscle-type α7 nAChRs (EC50 = 3 µM) but inhibits neuronal α4β2 and α3β4 subtypes . This duality requires dual experimental setups: (1) agonist activity assays (e.g., peak current measurements) for muscle receptors, and (2) competitive binding assays with ACh for neuronal receptors. Cross-reactivity risks necessitate purity validation of receptor subtypes in heterologous expression systems .

Q. What methodological challenges arise when reconciling contradictory data on this compound's effects on peak currents versus net charge in neuronal nAChRs?

  • This compound inhibits peak currents more potently in α4β2 receptors (IC50 = 1.2 µM) but reduces net charge in α3β2 receptors (IC50 = 8.3 µM) . Researchers must standardize response metrics (peak vs. integrated current) and use high-resolution electrophysiology (e.g., patch-clamp) to isolate kinetic differences. Statistical models should account for receptor subunit composition .

Q. How can researchers address this compound's variable potency in animal models when extrapolating to human pharmacodynamics?

  • Potency varies widely (e.g., 7.15× higher than d-tubocurarine in cats vs. 2× in humans) due to differences in nAChR density and muscle fiber type . Computational modeling (e.g., allometric scaling) and ex vivo human tissue assays (e.g., phrenic nerve-hemidiaphragm preparations) are recommended to bridge preclinical and clinical data .

Q. What electrophysiological techniques are optimal for characterizing this compound's depolarization block mechanism?

  • Voltage-clamp experiments with controlled this compound application (e.g., iontophoresis) can isolate its effects on sodium/potassium permeability . Simultaneous membrane potential and conductance measurements are critical to differentiate depolarization block from competitive antagonism .

Q. How do synergistic interactions between this compound and other neuromuscular blockers (e.g., hexamethonium) influence experimental outcomes?

  • Hexamethonium inhibits neuronal nAChRs 10× more potently than muscle receptors, complicating studies targeting autonomic ganglia . Researchers should employ selective antagonists (e.g., mecamylamine for neuronal subtypes) and dose-response matrices to disentangle synergistic effects .

Methodological Recommendations

  • Experimental Design : Use balanced crossover designs to compare this compound with succinylcholine or d-tubocurarine, controlling for muscle type (e.g., fast-twitch vs. slow-twitch) .
  • Data Analysis : Apply nonlinear regression models to fit dose-response curves and calculate Hill coefficients for receptor cooperativity .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, particularly for protocols involving respiratory paralysis .

特性

Key on ui mechanism of action

Binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors. In the process of binding, the receptor is actually activated - causing a process known as depolarization. Since it is not degraded in the neuromuscular junction, the depolarized membrance remains depolarized and unresponsive to any other impulse, causing muscle paralysis.
... DECAMETHONIUM ... COMBINES CERTAIN FEATURES OF BOTH THE DEPOLARIZING & THE COMPETITIVE AGENTS ... TERMED "DUAL" MECHANISM ...
/IN CASES OF DUAL MECHANISM/ ... DEPOLARIZING AGENTS PRODUCE INITIALLY THE CHARACTERISTIC FASCICULATIONS & POTENTIATION OF THE MAXIMAL TWITCH, FOLLOWED BY THE RAPID ONSET OF NEUROMUSCULAR BLOCK ... THERE IS A POORLY SUSTAINED RESPONSE TO TETANIC STIMULATION OF THE MOTOR NERVE, INTENSIFICATION OF THE BLOCK BY TUBOCURARINE, & USUAL REVERSAL BY ANTI-CHOLINESTERASE AGENTS.
THEIR INITIAL EFFECT IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYLCHOLINE. HOWEVER, SINCE THEY PERSIST FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCLE FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS. /DEPOLARIZING AGENTS/
DURING DEPOLARIZED STATE, K IS RAPIDLY LOST FROM MUSCLE... DESPITE CONTINUING PRESENCE OF DECAMETHONIUM, SOME MOTOR END-PLATE MEMBRANES...REPOLARIZE, BUT... ARE INCAPABLE OF...NERVE STIMULATION;  IN THIS STAGE, BLOCK CAN BE ANTAGONIZED BY ANTICHOLINESTERASES & AUGMENTED BY STABILIZING BLOCKING DRUGS & OTHER DRUGS...

CAS番号

156-74-1

分子式

C16H38N2+2

分子量

258.49 g/mol

IUPAC名

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChIキー

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

正規SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

外観

Solid powder

melting_point

268-270 °C
MP: 188-189 °C /Bromide/
268 - 270 °C

Key on ui other cas no.

156-74-1

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

1420-40-2 (diiodide)
3198-38-7 (dichloride)
541-22-0 (dibromide)

賞味期限

AQUEOUS SOLUTIONS ARE STABLE & MAY BE STERILIZED BY AUTOCLAVING. /DECAMETHONIUM BROMIDE/

溶解性

Substantial
7.04e-06 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decamethonium
Reactant of Route 2
Reactant of Route 2
Decamethonium
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Decamethonium
Reactant of Route 4
Reactant of Route 4
Decamethonium
Reactant of Route 5
Reactant of Route 5
Decamethonium
Reactant of Route 6
Reactant of Route 6
Decamethonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。